![molecular formula C20H26N4O4 B2644222 Ethyl 4-(4-(2-hydroxyethyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 922068-41-5](/img/structure/B2644222.png)
Ethyl 4-(4-(2-hydroxyethyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to have a high degree of conjugation, which could have implications for its reactivity and its interactions with biological targets. The piperazine ring could potentially be involved in hydrogen bonding .Scientific Research Applications
Synthesis and Reactivity
Ethyl 4-(4-(2-hydroxyethyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate and its derivatives have been synthesized through various chemical reactions, highlighting the compound's versatility in chemical synthesis. For instance, ethyl imidate hydrochlorides were prepared and then converted to Ethoxycarbonylhydrazones, leading to the formation of substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones. These compounds were further reacted with Isatin and 5-chloroisatin to form Schiff bases and N-Mannich bases, showcasing the compound's reactivity and potential for creating a range of derivatives (Bekircan & Bektaş, 2008). Similarly, Ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates reacted with secondary amines to yield derivatives, indicating the compound's role in synthesizing complex molecules (Vasileva et al., 2018).
Antimicrobial Activity
The antimicrobial activity of this compound and its derivatives has been a focus of research. Compounds synthesized from ethyl acetoacetate demonstrated significant to moderate antimicrobial activity against various bacteria and fungi (Abdel-Mohsen, 2014). Additionally, some hybrid molecules containing penicillanic acid or cephalosporanic acid moieties and ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylate were found to possess good to moderate antimicrobial activity against test microorganisms (Başoğlu et al., 2013).
Synthesis of Complex Molecules
The compound also plays a role in the synthesis of complex molecules with potential biological activities. For instance, ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate underwent various chemical transformations to produce heterocyclic systems with excellent biocidal properties against bacteria and fungi (Youssef et al., 2011). Furthermore, cyanoacetamide derivatives synthesized from 2-amino-tetrahydrobenzothiophene-3-carboxylate ethyl ester showed promising antitumor and antioxidant activities (Bialy & Gouda, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-3-28-20(27)19-17(23-10-8-22(9-11-23)12-13-25)14-18(26)24(21-19)16-6-4-15(2)5-7-16/h4-7,14,25H,3,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMKBKWEHHMQIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)CCO)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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